molecular formula C10H11IOS B15385571 1-(4-Iodo-3-(methylthio)phenyl)propan-2-one

1-(4-Iodo-3-(methylthio)phenyl)propan-2-one

Cat. No.: B15385571
M. Wt: 306.17 g/mol
InChI Key: OETMDOXJZWYXKI-UHFFFAOYSA-N
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Description

1-(4-Iodo-3-(methylthio)phenyl)propan-2-one is a useful research compound. Its molecular formula is C10H11IOS and its molecular weight is 306.17 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Iodo-3-(methylthio)phenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C11H12IOS
  • Molecular Weight : 305.18 g/mol

Anticancer Activity

Research has highlighted the potential of compounds similar to this compound in targeting various cancer pathways. For instance, polo-like kinase 1 (Plk1), a critical regulator of the cell cycle, has been identified as a target for anticancer therapy. Compounds that inhibit Plk1 have shown promise in selectively killing cancer cells while sparing normal cells .

Table 1: Summary of Anticancer Activity Studies

CompoundTargetIC50 (µM)Reference
This compoundPlk1TBDOngoing studies
VolasertibPlk10.5
BI2536Plk10.8

Anti-inflammatory Activity

In addition to its anticancer properties, derivatives of similar compounds have demonstrated anti-inflammatory effects. For example, studies on related pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may also possess anti-inflammatory properties.

Table 2: Anti-inflammatory Activity Data

CompoundCytokine Inhibition (%)Concentration (µM)Reference
This compoundTBDTBDOngoing studies
Dexamethasone76% TNF-α1

The mechanisms through which this compound exerts its biological activity are still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cellular signaling pathways associated with cancer proliferation and inflammation.

Case Studies

Recent studies have explored the synthesis and biological evaluation of various derivatives of halogenated phenyl ketones. These studies indicate that modifications to the molecular structure can significantly enhance biological activity. For instance, the introduction of different substituents on the phenyl ring has been shown to affect potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Iodo-3-(methylthio)phenyl)propan-2-one, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves halogenation and substitution reactions. For example, iodination of a precursor like 3-(methylthio)acetophenone can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Temperature control (0–25°C) and solvent choice (e.g., dichloromethane or acetonitrile) are critical to minimize side reactions like over-iodination or oxidation of the methylthio group . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How does the iodine atom in this compound influence its chemical reactivity and intermolecular interactions?

  • Methodology : The iodine atom participates in halogen bonding, a directional interaction between its σ-hole and electron-rich species (e.g., carbonyl oxygen or aromatic π-systems). This can be studied using X-ray crystallography (SHELXL refinement ) or computational tools (DFT calculations). Halogen bonding enhances crystal packing efficiency and may increase binding affinity to biological targets like enzymes or receptors .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methylthio group at δ 2.5 ppm).
  • IR : Strong carbonyl stretch (~1700 cm⁻¹) and C–I stretch (~500 cm⁻¹).
  • Mass Spectrometry : ESI-MS to observe the molecular ion peak (M⁺ at m/z ~318) and isotopic pattern from iodine (1:1 ratio for [M]⁺ and [M+2]⁺) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodology :

  • Substituent Variation : Synthesize analogs with halogens (Br, Cl), electron-withdrawing groups (e.g., CF₃), or modified sulfur groups (e.g., sulfoxide).
  • Biological Assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence-based assays or microbial growth inhibition (MIC determination).
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, molar refractivity) with bioactivity .

Q. What strategies resolve contradictions in reported biological activity data for halogenated aryl ketones like this compound?

  • Methodology :

  • Assay Replication : Validate results across multiple cell lines or enzymatic isoforms to rule out model-specific effects.
  • Impurity Profiling : Use HPLC (>95% purity threshold) and ¹H NMR to confirm compound integrity.
  • Mechanistic Studies : Employ competitive binding assays (SPR, ITC) to distinguish direct target engagement from off-target effects .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to locate electrophilic centers (e.g., iodine, carbonyl carbon).
  • Fukui Indices : Identify nucleophilic/electrophilic sites for reaction with amines or thiols.
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to predict kinetic barriers .

Q. What experimental approaches mitigate the light sensitivity and thermal instability of this compound during storage?

  • Methodology :

  • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C.
  • Stability Testing : Monitor decomposition via TLC or HPLC under accelerated conditions (40°C/75% RH).
  • Stabilizers : Add radical scavengers (e.g., BHT) to suppress oxidative degradation of the methylthio group .

Properties

Molecular Formula

C10H11IOS

Molecular Weight

306.17 g/mol

IUPAC Name

1-(4-iodo-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11IOS/c1-7(12)5-8-3-4-9(11)10(6-8)13-2/h3-4,6H,5H2,1-2H3

InChI Key

OETMDOXJZWYXKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)I)SC

Origin of Product

United States

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